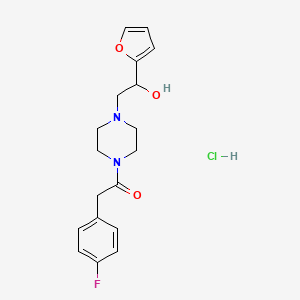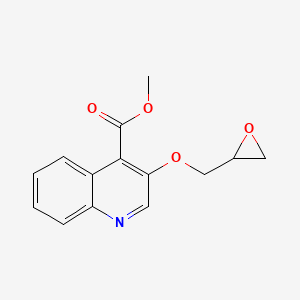
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-fluorobenzyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-fluorobenzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17FN6O and its molecular weight is 352.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
- A study by Kelley et al. (1995) explored the anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, which are analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. These compounds, including variants of the specified chemical structure, showed variable activity against seizures induced in rats, highlighting their potential in anticonvulsant applications (Kelley et al., 1995).
Modification for Reduced Metabolism by Aldehyde Oxidase
- Linton et al. (2011) examined medicinal chemistry strategies to reduce the metabolism of N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide by aldehyde oxidase, a challenge encountered in drug discovery. The research offers insights into managing the metabolism of similar compounds for enhanced efficacy (Linton et al., 2011).
Synthesis and Evaluation of Anticonvulsant and Antidepressant Activities
- Zhang et al. (2016) designed and synthesized pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants, demonstrating the wider therapeutic potential of similar chemical structures in neuropsychiatric treatment (Zhang et al., 2016).
Antimycobacterial Properties
- Richter et al. (2022) investigated the antimycobacterial properties of N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, a compound structurally related to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-fluorobenzyl)azetidine-3-carboxamide. This study provides insights into its potential application against mycobacterial infections (Richter et al., 2022).
Synthesis and Functionalization in Medicinal Chemistry
- Goel et al. (2015) discussed various synthetic methodologies for imidazo[1,2-a]pyrimidine, emphasizing its importance in the development of new drug strategies and highlighting the broad applicability of such compounds in medicinal chemistry (Goel et al., 2015).
Antimicrobial Activity of Pyrazolopyrimidine Derivatives
- Rahmouni et al. (2014) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity, suggesting the potential use of compounds with similar structures in antimicrobial therapies (Rahmouni et al., 2014).
Synthesis of Imidazo[1,5-a] Pyrimidines and Antineoplastic Activity
- Abdel-Hafez (2007) focused on synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, evaluating their antineoplastic activity against cancer cell lines, highlighting the potential of structurally similar compounds in cancer treatment (Abdel-Hafez, 2007).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-4-2-1-3-13(15)8-21-18(26)14-9-25(10-14)17-7-16(22-11-23-17)24-6-5-20-12-24/h1-7,11-12,14H,8-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRCNRRIJGCQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2831082.png)

![5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2831087.png)
![2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid](/img/structure/B2831088.png)

![(E)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile hydrochloride](/img/structure/B2831092.png)
![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2831094.png)
![[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol](/img/structure/B2831096.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2831097.png)




![3-[3,5-bis(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B2831104.png)
